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Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and relevant animal

models for evaluating the in vivo efficacy of BAY1163877 (rogaratinib), a potent and selective

pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. Detailed protocols for key

experimental models are provided to facilitate study design and execution.

Introduction to BAY1163877
BAY1163877 is a small molecule inhibitor targeting FGFR1, 2, 3, and 4, key drivers in various

cancers.[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the

FGFR kinase domain, leading to the suppression of receptor autophosphorylation and

subsequent downstream signaling pathways, primarily the RAS-MAPK-ERK and PI3K-AKT

pathways. Preclinical studies have demonstrated its antitumor activity in various cancer

models, particularly those with FGFR pathway alterations.

Signaling Pathway Targeted by BAY1163877
BAY1163877 targets the FGFR signaling pathway, which, when aberrantly activated by gene

amplification, mutations, or translocations, can drive tumor cell proliferation, survival, and

angiogenesis.
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FGFR Signaling Pathway and Inhibition by BAY1163877.
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Recommended Animal Models
A variety of well-characterized animal models have been successfully employed to evaluate the

efficacy of BAY1163877. The choice of model should be guided by the specific research

question, tumor type, and the desire to study the drug in the context of a competent or

compromised immune system.

Syngeneic Models
Syngeneic models utilize immunocompetent mice, allowing for the investigation of the interplay

between the therapeutic agent and the host immune system.

C51 Colon Cancer Model: This model employs the C51 murine colon adenocarcinoma cell line,

which has high expression of FGFR1 and moderate expression of FGFR2, implanted into

immunocompetent BALB/c mice.[3][4]

Cell Line-Derived Xenograft (CDX) Models
CDX models involve the implantation of human cancer cell lines into immunodeficient mice.

These models are widely used for efficacy testing of targeted therapies.

NCI-H716 Colorectal Cancer Model: This model utilizes the NCI-H716 human colorectal

carcinoma cell line, characterized by FGFR2 amplification and high FGFR2 mRNA

expression, implanted into immunodeficient mice such as NMRI-nu/nu.[3]

DMS-114 Lung Cancer Model: The DMS-114 human small cell lung cancer cell line, which

overexpresses FGFR1, is another valuable tool for creating xenograft models to test

BAY1163877 efficacy.[3]

Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting tumor fragments from a patient directly into

immunodeficient mice. These models are considered more clinically relevant as they better

recapitulate the heterogeneity and microenvironment of human tumors.[5][6][7][8]

Lung Cancer PDX Models: Patient-derived lung tumors, particularly those with identified

FGFR alterations, have been used to demonstrate the in vivo efficacy of BAY1163877.[3]
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Bladder Cancer PDX Models: Given the prevalence of FGFR alterations in bladder cancer,

PDX models from this cancer type are highly relevant for studying BAY1163877.

Quantitative Data Summary
The following tables summarize the in vivo efficacy of BAY1163877 in various preclinical

models.

Syngeneic

Model
Cell Line Mouse Strain

Dosing

Regimen

Tumor Growth

Inhibition (TGI) /

Efficacy

Outcome

Colon Cancer C51 BALB/c
25, 50, 75 mg/kg,

QD, p.o.

Dose-dependent

tumor growth

inhibition.[4]

Colon Cancer C51 BALB/c
25 mg/kg, BID,

p.o.

Improved

efficacy

compared to QD

dosing.[4]

Cell Line-

Derived

Xenograft

(CDX) Model

Cell Line
Mouse

Strain

Dosing

Regimen

Tumor

Growth

Inhibition

(TGI) /

Efficacy

Outcome

Tumor/Contr

ol (T/C)

Ratio

Colorectal

Cancer
NCI-H716 NMRI nu/nu

35, 50, 65

mg/kg, BID,

p.o.

Dose-

dependent

antitumor

efficacy.[3]

0.17, 0.14,

0.09 (by

volume)

Lung Cancer DMS-114 N/A
50 mg/kg,

BID, p.o.

Significant

tumor growth

inhibition.[3]

N/A
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Patient-Derived

Xenograft

(PDX) Model

Tumor Type FGFR Alteration
Dosing

Regimen

Efficacy

Outcome

Lung Cancer
LU299,

LXFL1121

FGFR1

overexpression
N/A

Durable partial

and complete

responses.[3]

Bladder Cancer N/A FGFR3 mutation N/A
Tumor growth

inhibition.[7]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

General Experimental Workflow
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General workflow for in vivo efficacy studies of BAY1163877.
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Protocol 1: C51 Syngeneic Colon Cancer Model
1. Cell Culture:

Culture C51 murine colon adenocarcinoma cells in appropriate media (e.g., DMEM with 10%
FBS).
Harvest cells during the exponential growth phase.
Wash cells with sterile PBS and resuspend in a serum-free medium or PBS at a
concentration of 5 x 106 cells/mL.

2. Animal Handling and Tumor Implantation:

Use 6-8 week old female BALB/c mice.
Acclimatize animals for at least one week before the experiment.
Inject 0.1 mL of the cell suspension (5 x 105 cells) subcutaneously into the right flank of each
mouse.

3. Tumor Monitoring and Treatment:

Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume can be
calculated using the formula: (length x width2)/2.
When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and
control groups.
Prepare BAY1163877 in a suitable vehicle for oral administration.
Administer BAY1163877 or vehicle daily (QD) or twice daily (BID) by oral gavage at the
desired dose levels.
Monitor body weight and general health of the animals regularly.

4. Endpoint Analysis:

At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control
group reach a predetermined size), euthanize the animals.
Excise tumors and measure their final weight and volume.
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor
volume of treated group / mean tumor volume of control group)] x 100.
For pharmacodynamic studies, collect tumor samples at specified time points after the last
dose for analysis of p-FGFR and p-ERK levels by Western blot or immunohistochemistry.
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Protocol 2: NCI-H716 Cell Line-Derived Xenograft (CDX)
Model
1. Cell Culture:

Culture NCI-H716 human colorectal carcinoma cells in RPMI-1640 medium supplemented
with 10% FBS.
Prepare cells for injection as described in Protocol 1, typically at a concentration of 5 x 107
cells/mL in a 1:1 mixture of serum-free medium and Matrigel.

2. Animal Handling and Tumor Implantation:

Use 6-8 week old female immunodeficient mice (e.g., NMRI-nu/nu or NOD-SCID).
Inject 0.1 mL of the cell suspension (5 x 106 cells) subcutaneously into the right flank.

3. Tumor Monitoring and Treatment:

Follow the procedures for tumor monitoring, randomization, and treatment as described in
Protocol 1.

4. Endpoint Analysis:

Perform endpoint analysis as described in Protocol 1. Calculate the T/C ratio (mean tumor
volume of treated group / mean tumor volume of control group) as a measure of efficacy.

Protocol 3: Patient-Derived Xenograft (PDX) Model
1. Tumor Fragment Implantation:

Obtain fresh tumor tissue from consenting patients under sterile conditions.
Cut the tumor into small fragments (approximately 3x3x3 mm).
Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG) and make a small incision in
the skin.
Implant a single tumor fragment subcutaneously.
Suture the incision.

2. Tumor Growth and Passaging:
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Monitor tumor growth. When the tumor reaches a size of approximately 1000-1500 mm3,
euthanize the mouse and aseptically remove the tumor.
The tumor can then be serially passaged into new cohorts of mice for expansion.

3. Efficacy Studies:

Once a stable tumor line is established and a sufficient number of mice with established
tumors are available, conduct efficacy studies as described in Protocol 1.

Pharmacodynamic Biomarker Analysis
To confirm the mechanism of action of BAY1163877 in vivo, it is crucial to assess the inhibition

of FGFR signaling in tumor tissues.

Tumor-bearing mice treated with
BAY1163877 or Vehicle

Tumor Collection at
Specified Time Points Tumor Lysate Preparation

Western Blot Analysis

Immunohistochemistry (IHC)

Quantification of
p-FGFR and p-ERK levels

Correlation with
Efficacy Data

Click to download full resolution via product page

Workflow for Pharmacodynamic Biomarker Analysis.

Protocol for Western Blot Analysis of p-FGFR and p-ERK:

Excise tumors from treated and control animals at various time points after the final dose.

Immediately snap-freeze the tumors in liquid nitrogen or homogenize in lysis buffer

containing protease and phosphatase inhibitors.

Determine protein concentration using a standard assay (e.g., BCA).

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies against p-FGFR, total FGFR, p-

ERK, and total ERK.
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Incubate with a corresponding HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Quantify band intensities to determine the level of protein phosphorylation relative to the total

protein.

These application notes and protocols provide a robust framework for the preclinical evaluation

of BAY1163877. The selection of the most appropriate animal model and adherence to detailed

experimental procedures will ensure the generation of high-quality, reproducible data to inform

further clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Studying
BAY1163877 Efficacy in Preclinical Animal Models]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1191585#animal-models-for-studying-
bay1163877-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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